Benzo[d]thiazol-5-ol
Overview
Description
Synthesis Analysis
The synthesis of Benzo[d]thiazol-5-ol derivatives often involves complex chemical reactions aimed at incorporating various functional groups to enhance their electronic and optical properties. One approach includes the synthesis of benzo[d][1,2,3]thiadiazole (isoBT) and its derivatives through alternating copolymers with tetrathiophene, demonstrating the versatility of benzo[d]thiazol-5-ol in enabling high-performance optoelectronic semiconductors (Chen et al., 2016).
Molecular Structure Analysis
The molecular structure of Benzo[d]thiazol-5-ol and its derivatives is crucial in determining their reactivity and properties. X-ray diffraction analysis and ab initio calculations have been employed to study the electronic structure and delocalization in compounds such as benzo[1,2-d:4,5-d′]bis([1,2,3]thiadiazole) (isoBBT), highlighting the influence of bromine atoms on electrical deficiency without significantly affecting aromaticity (Chmovzh et al., 2023).
Chemical Reactions and Properties
Benzo[d]thiazol-5-ol undergoes various chemical reactions, including copper(I)-catalyzed tandem reactions and FeCl3/ZnI2-catalyzed aerobic oxidative cyclizations, leading to the formation of complex molecules such as 5H-benzo[d]imidazo[5,1-b][1,3]thiazines and benzo[d]imidazo[2,1-b]thiazole derivatives. These reactions are essential for expanding the utility of Benzo[d]thiazol-5-ol in synthesizing organic semiconductors and drug discovery building blocks (Hao et al., 2014).
Physical Properties Analysis
The physical properties of Benzo[d]thiazol-5-ol derivatives, such as solubility, thermal stability, and fluorescence, are critical for their application in various fields. Studies on molecules like 4-(5-heptyl-1,3,4-thiadiazol-2-yl)benzene-1,3-diol have shown significant solvent effects on molecular aggregation, influencing their fluorescence emission spectra and indicating their potential in light-emitting applications (Matwijczuk et al., 2016).
Scientific Research Applications
1. Use in Drug Discovery and Synthesis
Benzo[d]thiazol-5-ol serves as a valuable component in the synthesis of diverse bioactive compounds. Durcik et al. (2020) highlighted its utility in the efficient synthesis of hydroxy-substituted 2-aminobenzo[d]thiazole-6-carboxylic acid derivatives, which are considered significant building blocks in drug discovery (Durcik et al., 2020).
2. Antimicrobial and Anti-proliferative Activities
A study by Mansour et al. (2020) focused on thiazolyl pyrazoline derivatives linked to benzo[d]thiazol-5-ol, showcasing their antimicrobial and anti-proliferative activities. This study emphasized the compound's potential in addressing microbial infections and cancer treatment (Mansour et al., 2020).
3. Anticonvulsant Properties
Deng et al. (2010) investigated the anticonvulsant activity of 7-alkoxy-triazolo-[3, 4-b]benzo[d]thiazoles, a series of compounds containing benzo[d]thiazol-5-ol. Their findings suggest potential applications of these compounds in treating seizure disorders (Deng et al., 2010).
4. Antibacterial Agents
Palkar et al. (2017) designed and synthesized analogs of benzo[d]thiazol-5-ol that displayed significant antibacterial activity, particularly against Staphylococcus aureus and Bacillus subtilis. This underlines the compound's relevance in developing new antibacterial agents (Palkar et al., 2017).
5. Application in Semiconductors
Chen et al. (2016) explored the use of benzo[d]thiazol-5-ol derivatives in the field of organic semiconductors, highlighting their implementation in devices like solar cells and transistors. This marks a significant crossover of the compound into materials science (Chen et al., 2016).
6. Corrosion Inhibition
Jafari et al. (2019) identified benzo[d]thiazol-5-ol derivatives as effective corrosion inhibitors for steel in acidic mediums. This application is crucial in industrial processes where corrosion resistance is vital (Jafari et al., 2019).
7. Anticancer Agents
Edukondalu et al. (2021) synthesized benzo[d]thiazol-5-ol derivatives that showed promising anticancer activity against various human cancer cell lines. This research contributes to the ongoing search for effective cancer therapies (Edukondalu et al., 2021).
Safety And Hazards
Future Directions
Benzothiazole based compounds have shown promise in various fields of medicinal chemistry. They have been found to act as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules . Therefore, future research could focus on exploring these properties further and developing new benzothiazole derivatives with enhanced biological activities.
properties
IUPAC Name |
1,3-benzothiazol-5-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5NOS/c9-5-1-2-7-6(3-5)8-4-10-7/h1-4,9H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BREUOIWLJRZAFF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1O)N=CS2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5NOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10393995 | |
Record name | 5-Benzothiazolol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10393995 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Benzo[d]thiazol-5-ol | |
CAS RN |
7686-41-1 | |
Record name | 5-Benzothiazolol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10393995 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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